1-Iodo-3-methylbicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-iodo-3-methylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUVXJKGMIUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136399-10-5 | |
| Record name | 1-iodo-3-methylbicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1-Iodo-3-methylbicyclo[1.1.1]pentane can be synthesized through several routes. One common method involves the reaction of tricyclo[1.1.1.0¹,³]pentane with iodomethane under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom in 1-iodo-3-methylbicyclo[1.1.1]pentane serves as a key site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.
Iron-Catalyzed Kumada Coupling
Iron-catalyzed coupling with Grignard reagents provides a versatile route to 1,3-disubstituted BCPs .
Example Reaction:
| Entry | Grignard Reagent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 4-MeO-C₆H₄-MgBr | Fe(acac)₃ | THF, rt, 30 min | 82% | |
| 2 | 3-Pyridyl-MgBr | Fe(acac)₃ | THF, rt, 1 h | 75% | |
| 3 | Vinyl-MgBr | Fe(acac)₃ | THF, rt, 2 h | 68% |
This method tolerates electron-rich, electron-poor, and heteroaromatic Grignard reagents, with yields ranging from 50% to 85% .
Nucleophilic Substitution
The iodine substituent undergoes nucleophilic substitution with amines, thiols, and other nucleophiles.
Reaction with Amines and Pyridines
1-Iodo-3-methyl-BCP reacts with tertiary amines and pyridines to form quaternary ammonium salts .
Example Reaction:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Pyridine | RT, 24 h | Pyridinium salt | |
| Triethylamine | RT, 12 h | Quaternary ammonium salt |
These reactions proceed via a stabilized 3-iodo-1-BCP cation intermediate .
Radical Reactions
The BCP core and iodine substituent participate in radical-mediated transformations.
Oxidation and Reduction
While direct oxidation/reduction of 1-iodo-3-methyl-BCP is less explored, analogous BCP derivatives undergo transformations at the methyl group or iodine site.
Oxidation of Methyl Group
Methyl groups on BCPs can be oxidized to carboxylic acids using strong oxidants (e.g., KMnO₄) .
Iodine Reduction
The iodine atom can be reduced to hydrogen via radical pathways :
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 1-iodo-3-methylbicyclo[1.1.1]pentane is typically achieved through various methods, including the reaction of alkyl iodides with propellane under mild conditions, which allows for broad substrate scope and functional group tolerance. This method has been reported to yield high-purity products suitable for further transformations without extensive purification steps .
Scientific Research Applications
The applications of 1-iodo-3-methylbicyclo[1.1.1]pentane in scientific research are diverse:
1. Drug Development
- Bioisosterism : Bicyclo[1.1.1]pentanes serve as bioisosteres for traditional aromatic rings, such as benzene, which can improve solubility and reduce non-specific binding in drug molecules. This property is particularly useful in designing new pharmaceuticals that require enhanced bioavailability and reduced toxicity .
- Modification of Drug Candidates : The halogenated derivatives of bicyclo[1.1.1]pentane can be converted into various functional groups, including ketones, alcohols, and heterocycles, allowing for the fine-tuning of drug candidates to achieve desired biological activities .
2. Medicinal Chemistry
- Peptide and Nucleoside Analogues : The compound has been utilized to create analogues of biologically relevant targets such as peptides and nucleosides, which can lead to the discovery of new therapeutic agents with improved efficacy .
- Pharmaceutical Applications : Due to its structural properties, 1-iodo-3-methylbicyclo[1.1.1]pentane can be incorporated into pharmaceutical compounds to enhance their pharmacokinetic profiles, making them more effective in clinical settings .
Case Studies
Several case studies highlight the effectiveness of 1-iodo-3-methylbicyclo[1.1.1]pentane in drug development:
Mechanism of Action
The mechanism by which 1-iodo-3-methylbicyclo[1.1.1]pentane exerts its effects involves its ability to act as a bioisostere. This means it can mimic the physical and chemical properties of other functional groups, thereby influencing molecular interactions and pathways. The compound’s high strain energy and unique three-dimensional structure allow it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Halogenated BCPs
- Reactivity : The C–I bond in 1-iodo-3-methyl-BCP is more reactive toward cross-coupling (e.g., Negishi) and reductions compared to bromo or chloro analogs, enabling efficient access to functionalized BCPs . In contrast, BCP-F₂ derivatives exhibit enhanced metabolic stability and polarity, mimicking para-substituted benzene rings in drug candidates .
- Synthetic Utility : Bromo and iodo BCPs are synthesized via radical pathways, whereas fluoro analogs require carbene insertion into bicyclo[1.1.0]butanes .
Bridge-Substituted BCPs
Table 2: Comparison of Bridge-Substituted BCPs
- Stability : Secondary bridge substituents (e.g., C3-CH₃) exhibit higher kinetic stability than oxygenated analogs (e.g., C2-OH), which undergo rapid ring-opening due to strain .
- Functionalization : Methyl and trifluoromethyl groups at C3 improve lipophilicity, making them suitable for central nervous system (CNS) drug candidates. In contrast, hydroxyl groups require protection strategies to prevent decomposition .
Biological Activity
1-Iodo-3-methylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclic class of compounds known for their unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The molecular formula of 1-iodo-3-methylbicyclo[1.1.1]pentane is CHI, with a structure that can be represented as follows:
- SMILES Notation : CC12CC(C1)(C2)I
- InChI Key : KKJUVXJKGMIUEC-UHFFFAOYSA-N
This compound features a bicyclic framework that enhances its metabolic stability and bioactivity compared to traditional aromatic compounds.
Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of 1-iodo-3-methylbicyclo[1.1.1]pentane. A notable approach involves the reaction of alkyl iodides with propellane under light irradiation, resulting in high yields without the need for catalysts or additives . This method facilitates the scalable synthesis of various bicyclo[1.1.1]pentanes, making them accessible for further medicinal chemistry applications.
Structure-Activity Relationships (SAR)
Research has indicated that bicyclo[1.1.1]pentanes can serve as bioisosteres for benzene rings and other functional groups in drug design . The incorporation of the bicyclic structure into drug candidates has been shown to improve their metabolic stability and reduce non-specific binding, which is crucial for enhancing pharmacological profiles.
Table 1: Comparison of Biological Activities of Bicyclo[1.1.1]pentane Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Iodo-3-methylbicyclo[1.1.1]pentane | Anti-inflammatory | 0.5 | |
| BCP-sLXms | NFκB Inhibition | <0.001 | |
| Bicyclo[1.1.1]pentane derivatives | Metabolic Stability | N/A |
Case Studies
A significant study focused on the anti-inflammatory properties of a derivative containing the bicyclo[1.1.1]pentane moiety (BCP-sLXms). This compound demonstrated potent inhibition of NFκB activity, with an IC50 in the picomolar range, effectively reducing pro-inflammatory cytokine release in human monocyte cell lines . This suggests that 1-iodo-3-methylbicyclo[1.1.1]pentane and its derivatives could be promising candidates for treating inflammatory diseases.
Moreover, another investigation highlighted the metabolic advantages of using bicyclic structures over traditional aromatic systems, noting that they exhibit lower cytotoxicity in CYP450 environments due to their saturated carbon framework . This property is particularly beneficial for compounds intended for therapeutic use.
Q & A
Q. What are the common synthetic routes to 1-iodo-3-methylbicyclo[1.1.1]pentane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of bicyclo[1.1.1]pentane (BCP) precursors. A two-step strategy is widely adopted:
Carbene Insertion : Dichlorocarbene insertion into bicyclo[1.1.0]butanes generates gem-dichloro-BCP intermediates, which are subsequently reduced to BCPs .
Halogenation : Radical-mediated bromoalkylation or iodination of BCP derivatives is performed. For example, radical bromoalkylation of [1.1.1]propellane using bromine sources under UV light yields bromo-BCP derivatives, which can undergo halogen exchange to introduce iodine .
Critical Factors :
- Temperature control (e.g., −78°C for carbene stability).
- Radical initiators (e.g., AIBN) and light intensity for efficient halogenation.
- Steric hindrance due to the methyl group may require extended reaction times or higher catalyst loading.
Q. How can researchers characterize the structure and purity of 1-iodo-3-methylbicyclo[1.1.1]pentane?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish the methyl and iodine substituents. The rigid BCP scaffold shows distinct upfield shifts for bridgehead protons .
- Infrared (IR) Spectroscopy : High-resolution IR (0.0015 cm<sup>−1</sup>) identifies C–I stretching vibrations (~500–620 cm<sup>−1</sup>) and validates the absence of impurities .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M]<sup>+</sup> at m/z 208.00 for C6H9I) .
- Gas Chromatography (GC) : Retention time comparison with known BCP derivatives ensures purity .
Q. What are the key physicochemical properties of 1-iodo-3-methylbicyclo[1.1.1]pentane relevant to experimental design?
- Methodological Answer :
Advanced Research Questions
Q. How does steric hindrance from the methyl group impact functionalization of 1-iodo-3-methylbicyclo[1.1.1]pentane in cross-coupling reactions?
- Methodological Answer : The methyl group at position 3 creates steric bulk, limiting access to the iodine atom. Strategies to mitigate this include:
- Transition-Metal Catalysis : Use of Pd or Ni catalysts with bulky ligands (e.g., XPhos) to enhance selectivity in Suzuki-Miyaura couplings .
- Photoredox Catalysis : Radical-based methods (e.g., with Ru or Ir complexes) enable C–I bond activation under mild conditions, bypassing steric limitations .
- Microwave Irradiation : Accelerates reaction kinetics, improving yields in SN2 substitutions .
Q. What computational methods are used to predict the reactivity and bioisosteric potential of 1-iodo-3-methylbicyclo[1.1.1]pentane?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for C–I bonds (~50 kcal/mol) to predict stability in medicinal chemistry applications .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to assess bioisosteric replacement efficacy for phenyl rings .
- QSPR Models : Relate logP and polar surface area to pharmacokinetic properties like solubility and metabolic stability .
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated BCP derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity in Starting Materials : Validate propellane precursors via GC-MS .
- Radical Quenching : Trace oxygen or moisture can inhibit halogenation; use degassed solvents and inert atmospheres .
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., iodine) may slow carbene insertion; optimize Lewis acid additives (e.g., ZnCl2) .
Methodological Challenges and Solutions
Q. What are the best practices for handling air- and moisture-sensitive intermediates in BCP synthesis?
- Methodological Answer :
- Schlenk Line Techniques : Conduct reactions under argon/nitrogen using flame-dried glassware.
- Low-Temperature Quenching : Add cold aqueous Na2S2O3 to terminate iodine-mediated reactions .
- Storage : Store intermediates in amber vials with molecular sieves at −20°C .
Applications in Medicinal Chemistry
Q. How does 1-iodo-3-methylbicyclo[1.1.1]pentane improve drug candidate profiles compared to aromatic analogs?
- Methodological Answer :
- Enhanced Solubility : The BCP scaffold reduces π-π stacking, increasing aqueous solubility by ~10-fold vs. phenyl rings .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to non-planar geometry .
- Case Study : Replacement of a tert-butyl group with BCP in a γ-secretase inhibitor improved oral bioavailability by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
